molecular formula C7H14OS B12664455 3-Mercaptoheptan-4-one CAS No. 63458-78-6

3-Mercaptoheptan-4-one

Cat. No.: B12664455
CAS No.: 63458-78-6
M. Wt: 146.25 g/mol
InChI Key: FUMNWNPDMTVHCC-UHFFFAOYSA-N
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Description

3-Mercaptoheptan-4-one is an organic compound characterized by the presence of a thiol group (-SH) and a ketone group (C=O) within its molecular structure. This compound is known for its distinctive sulfurous odor and is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Mercaptoheptan-4-one can be synthesized through several methods. One common approach involves the reaction of heptan-4-one with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Mercaptoheptan-4-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Alkyl halides and thiourea are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Secondary alcohols.

    Substitution: Alkylated thiols and thioethers.

Scientific Research Applications

3-Mercaptoheptan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of flavors and fragrances, as well as in the formulation of certain pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Mercaptoheptan-4-one involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their activity. This interaction can affect cellular pathways and biochemical processes, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

  • 3-Mercaptohexan-4-one
  • 3-Mercaptooctan-4-one
  • 4-Mercaptoheptan-3-one

Comparison: 3-Mercaptoheptan-4-one is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it has a different reactivity profile and odor characteristics, making it suitable for specialized applications in various fields.

Properties

CAS No.

63458-78-6

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

3-sulfanylheptan-4-one

InChI

InChI=1S/C7H14OS/c1-3-5-6(8)7(9)4-2/h7,9H,3-5H2,1-2H3

InChI Key

FUMNWNPDMTVHCC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC)S

Origin of Product

United States

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